molecular formula C14H22N2O3S B4607099 3-[4-(ethylsulfamoyl)phenyl]-N-propylpropanamide

3-[4-(ethylsulfamoyl)phenyl]-N-propylpropanamide

Cat. No.: B4607099
M. Wt: 298.40 g/mol
InChI Key: CSWMOIRIISGIID-UHFFFAOYSA-N
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Description

3-[4-(ethylsulfamoyl)phenyl]-N-propylpropanamide is an organic compound with a complex structure that includes an ethylsulfamoyl group attached to a phenyl ring, which is further connected to a propylpropanamide moiety

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, handling of organic compounds requires appropriate safety measures to prevent exposure and reactions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be explored for use in various fields such as pharmaceuticals, materials science, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ethylsulfamoyl)phenyl]-N-propylpropanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(ethylsulfamoyl)phenylamine with propylpropanoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(ethylsulfamoyl)phenyl]-N-propylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for electrophilic aromatic substitution typically involve a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-[4-(ethylsulfamoyl)phenyl]-N-propylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(ethylsulfamoyl)phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide
  • 3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide
  • 3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide

Uniqueness

Compared to similar compounds, 3-[4-(ethylsulfamoyl)phenyl]-N-propylpropanamide is unique due to its specific structural features and the presence of the propylpropanamide moiety

Properties

IUPAC Name

3-[4-(ethylsulfamoyl)phenyl]-N-propylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-3-11-15-14(17)10-7-12-5-8-13(9-6-12)20(18,19)16-4-2/h5-6,8-9,16H,3-4,7,10-11H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWMOIRIISGIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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